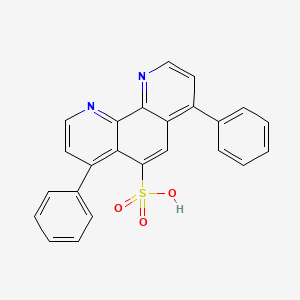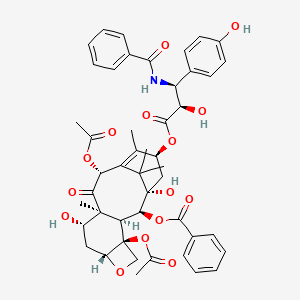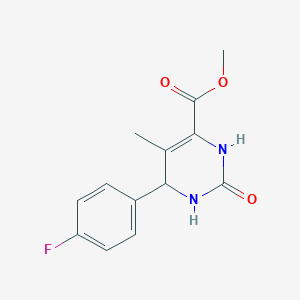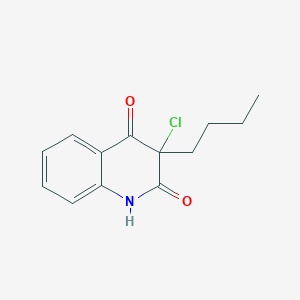
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide, also known as anandamide, is an endogenous cannabinoid neurotransmitter. It was the first endocannabinoid to be discovered and is a derivative of arachidonic acid. Anandamide plays a crucial role in the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and memory .
準備方法
Synthetic Routes and Reaction Conditions
Anandamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The process involves the following steps:
Starting Materials: Arachidonic acid and ethanolamine.
Reaction Medium: A mixture of hexane and anhydrous ethanol in a 1:1 volume ratio.
Catalyst: Sodium methoxide in methanol.
Reaction Conditions: The reaction is carried out at 25°C with stirring for 2.5 hours.
Purification: The product is purified through a series of crystallization and extraction steps to achieve a high-purity anandamide.
Industrial Production Methods
Industrial production of anandamide involves similar synthetic routes but on a larger scale. The process includes:
Microbial Algal Oil: Rich in arachidonic acid (43.69% content).
Amidation Reaction: Using ethanolamine in the presence of a base catalyst.
Purification: Multiple crystallization and extraction steps to obtain high-purity anandamide.
化学反応の分析
Types of Reactions
Anandamide undergoes various chemical reactions, including:
Oxidation: Anandamide can be oxidized by enzymes such as fatty acid amide hydrolase (FAAH).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Anandamide can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using FAAH.
Reduction: Chemical reduction using reducing agents like lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides for acylation reactions.
Major Products
Oxidation: Produces arachidonic acid and ethanolamine.
Reduction: Produces reduced forms of anandamide.
Substitution: Produces various substituted derivatives of anandamide.
科学的研究の応用
Anandamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the endocannabinoid system.
Biology: Investigated for its role in cellular signaling and neuroprotection.
Medicine: Explored for its potential therapeutic effects in pain management, anxiety, and neurodegenerative diseases.
Industry: Used in the development of cannabinoid-based pharmaceuticals and wellness products.
作用機序
Anandamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding activates various signaling pathways, including:
CB1 Receptors: Primarily found in the central nervous system, involved in pain modulation, mood regulation, and appetite control.
CB2 Receptors: Found in the immune system, involved in immune response and inflammation regulation.
類似化合物との比較
Similar Compounds
2-Arachidonoylglycerol (2-AG): Another endocannabinoid with similar functions.
N-Arachidonoyldopamine (NADA): Shares structural similarities and functions with anandamide.
Oleamide: A fatty acid amide with similar physiological effects.
Uniqueness
Anandamide is unique due to its specific binding affinity to CB1 and CB2 receptors and its role as the first discovered endocannabinoid. Its ability to modulate various physiological processes makes it a compound of significant interest in scientific research .
特性
分子式 |
C22H37NO2 |
|---|---|
分子量 |
363.6 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T |
InChIキー |
LGEQQWMQCRIYKG-CRJVGOJRSA-N |
異性体SMILES |
[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)NCCO)/[3H])/[3H])/[3H])/CCCCC |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


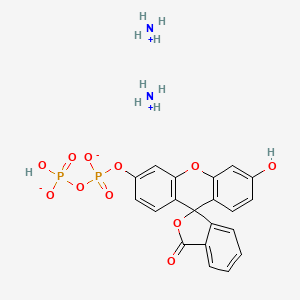
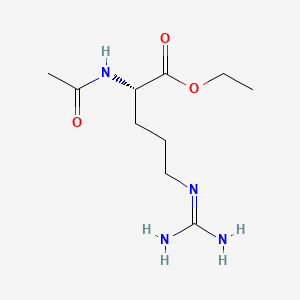
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
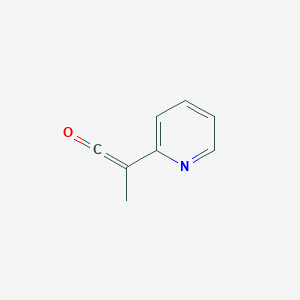
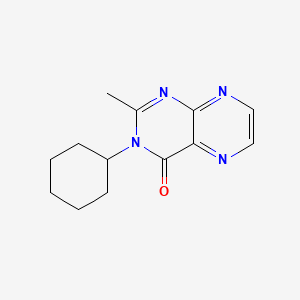
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
